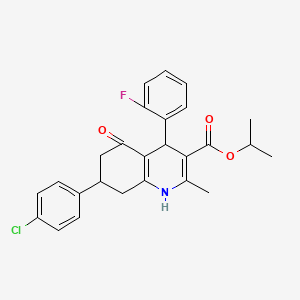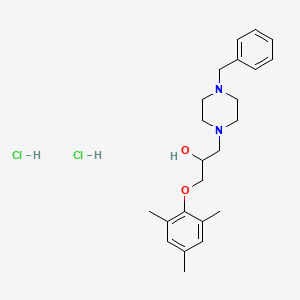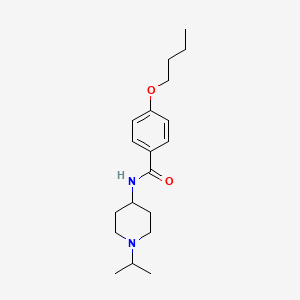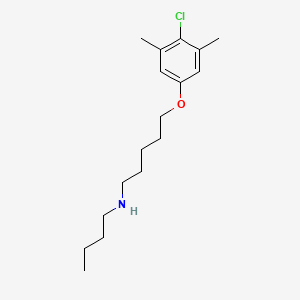
methyl N,N'-bis(4-methylphenyl)imidothiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N,N'-bis(4-methylphenyl)imidothiocarbamate, also known as Prothioconazole, is a fungicide that is widely used in agriculture to protect crops from fungal diseases. It is a systemic fungicide that is effective against a wide range of fungal pathogens.
Wirkmechanismus
Methyl N,N'-bis(4-methylphenyl)imidothiocarbamateole inhibits the biosynthesis of ergosterol, a key component of fungal cell membranes. This disrupts the integrity of the fungal cell membrane, leading to cell death. methyl N,N'-bis(4-methylphenyl)imidothiocarbamateole also inhibits the production of mycotoxins, which are harmful compounds produced by some fungal pathogens.
Biochemical and Physiological Effects:
methyl N,N'-bis(4-methylphenyl)imidothiocarbamateole has been shown to have low toxicity to mammals and non-target organisms. It is rapidly metabolized and excreted from the body. However, it can have some adverse effects on aquatic organisms, and caution should be taken when using it near water bodies.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl N,N'-bis(4-methylphenyl)imidothiocarbamateole is a valuable tool for studying fungal diseases in crops. Its systemic activity allows it to be applied at low doses, reducing the risk of phytotoxicity. However, its effectiveness can be reduced by the development of resistance in fungal populations, and caution should be taken to prevent the development of resistance.
Zukünftige Richtungen
There are several future directions for research on methyl N,N'-bis(4-methylphenyl)imidothiocarbamateole. These include:
1. Developing new formulations of methyl N,N'-bis(4-methylphenyl)imidothiocarbamateole that are more effective against resistant fungal populations.
2. Studying the impact of methyl N,N'-bis(4-methylphenyl)imidothiocarbamateole on non-target organisms, particularly aquatic organisms.
3. Investigating the potential of methyl N,N'-bis(4-methylphenyl)imidothiocarbamateole as a tool for studying the biosynthesis of ergosterol in fungi.
4. Developing new methods for synthesizing methyl N,N'-bis(4-methylphenyl)imidothiocarbamateole that are more efficient and environmentally friendly.
Conclusion:
methyl N,N'-bis(4-methylphenyl)imidothiocarbamateole is a valuable tool for controlling fungal diseases in crops. Its systemic activity and effectiveness against a wide range of fungal pathogens make it an important fungicide in agriculture. However, caution should be taken to prevent the development of resistance in fungal populations, and its impact on non-target organisms should be carefully studied. Further research on methyl N,N'-bis(4-methylphenyl)imidothiocarbamateole is needed to develop new formulations, study its impact on non-target organisms, and investigate its potential as a tool for studying fungal biology.
Synthesemethoden
Methyl N,N'-bis(4-methylphenyl)imidothiocarbamateole is synthesized by reacting 4-methylphenylisothiocyanate with N,N'-dimethylurea in the presence of a base. The reaction produces methyl N,N'-bis(4-methylphenyl)imidothiocarbamate, which is then purified and formulated into a fungicide.
Wissenschaftliche Forschungsanwendungen
Methyl N,N'-bis(4-methylphenyl)imidothiocarbamateole has been extensively studied for its effectiveness in controlling fungal diseases in crops. It has been shown to be effective against a wide range of fungal pathogens, including Fusarium, Alternaria, and Septoria. Its systemic activity allows it to be absorbed by the plant and translocated to all parts of the plant, providing protection against fungal diseases.
Eigenschaften
IUPAC Name |
methyl N,N'-bis(4-methylphenyl)carbamimidothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2S/c1-12-4-8-14(9-5-12)17-16(19-3)18-15-10-6-13(2)7-11-15/h4-11H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECQHGLWUJKDAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)C)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-bromo-3-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B5218200.png)

![1-benzoyl-2-(2-methoxyphenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B5218218.png)
![2-chloro-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylisonicotinamide](/img/structure/B5218225.png)




![3-(3-chlorophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5218256.png)
![methyl [5-(N-methylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate hydrochloride](/img/structure/B5218261.png)

![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-5-(4-methoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B5218267.png)
![N-[2-(1-naphthylamino)-2-oxoethyl]-2-furamide](/img/structure/B5218270.png)
![ethyl 5-hydroxy-4-[(2-methyl-1-piperidinyl)methyl]-2-phenyl-1-benzofuran-3-carboxylate hydrochloride](/img/structure/B5218277.png)